2,4-Dichloro-5,7-dimethylquinoline

Catalog No.
S14149853
CAS No.
M.F
C11H9Cl2N
M. Wt
226.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5,7-dimethylquinoline

Product Name

2,4-Dichloro-5,7-dimethylquinoline

IUPAC Name

2,4-dichloro-5,7-dimethylquinoline

Molecular Formula

C11H9Cl2N

Molecular Weight

226.10 g/mol

InChI

InChI=1S/C11H9Cl2N/c1-6-3-7(2)11-8(12)5-10(13)14-9(11)4-6/h3-5H,1-2H3

InChI Key

WCBRZKURKFESLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(C=C2Cl)Cl)C

2,4-Dichloro-5,7-dimethylquinoline is a chemical compound characterized by its quinoline structure, which features a bicyclic aromatic system. The compound contains two chlorine atoms located at the 2 and 4 positions and two methyl groups at the 5 and 7 positions of the quinoline ring. Its molecular formula is C10H8Cl2NC_{10}H_{8}Cl_{2}N, and it has a molecular weight of approximately 227.08 g/mol. This compound is notable for its diverse chemical reactivity and potential biological activities, making it a subject of interest in various fields including medicinal chemistry and industrial applications.

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under suitable conditions. This reaction allows for the formation of various derivatives, enhancing the compound's utility in synthetic organic chemistry.
  • Electrophilic Substitution: The methyl groups present in the compound can participate in electrophilic substitution reactions, such as nitration or sulfonation, leading to new functionalized derivatives.
  • Oxidation and Reduction: The compound can also undergo oxidation and reduction processes, resulting in different quinoline derivatives. For instance, oxidation can yield quinoline N-oxides while reduction may lead to reduced quinoline derivatives.

Research indicates that 2,4-Dichloro-5,7-dimethylquinoline exhibits promising biological activities. It has been investigated for:

  • Antimicrobial Properties: The compound shows potential against various bacterial strains, suggesting its application in developing new antimicrobial agents.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms involving enzyme inhibition or receptor interaction.
  • Mechanism of Action: Its biological effects are attributed to interactions with specific molecular targets, which may include enzymes critical to cellular processes. The presence of chlorine and methyl groups enhances its binding affinity to these targets.

The synthesis of 2,4-Dichloro-5,7-dimethylquinoline can be achieved through several methods:

  • Friedländer Synthesis: This is a common method where 2-aminoacetophenone reacts with an α-methylene ketone under acidic conditions. This approach allows for the introduction of the quinoline structure while incorporating the desired substituents.
  • Chlorination of 2,4-Dimethylquinoline: Another method involves chlorinating 2,4-dimethylquinoline using chlorinating agents like phosphorus pentachloride or thionyl chloride. This method is often optimized for industrial production to ensure high yields and purity.

2,4-Dichloro-5,7-dimethylquinoline finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules and other quinoline derivatives.
  • Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly in creating new antimalarial and anticancer therapies due to its biological activity.
  • Industrial Use: It is utilized in producing dyes, pigments, and other industrial chemicals owing to its stable structure and reactivity.

Studies on the interactions of 2,4-Dichloro-5,7-dimethylquinoline with biological systems have indicated that it can inhibit certain enzymes or receptors involved in disease processes. The specific pathways affected vary depending on the biological context but often involve critical metabolic or signaling pathways relevant to microbial resistance or cancer progression.

Several compounds share structural similarities with 2,4-Dichloro-5,7-dimethylquinoline:

Compound NameStructural FeaturesUnique Aspects
4,7-DichloroquinolineLacks methyl groups; similar chlorination patternDifferent reactivity due to absence of methyl groups
2,4-DichloroquinolineSimilar structure but fewer methyl groupsInfluences its chemical properties
ChloroquineWell-known antimalarial drug; different substituentsEstablished therapeutic use; distinct pharmacological profile
5,7-DimethylquinolineLacks chlorine atoms; retains methyl groupsDifferent reactivity profile due to lack of halogens

Uniqueness

The uniqueness of 2,4-Dichloro-5,7-dimethylquinoline lies in its specific substitution pattern that combines both chlorine and methyl groups. This combination enhances its reactivity and stability compared to similar compounds. Its distinct features make it particularly valuable for various applications in medicinal chemistry and industrial processes.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

225.0112047 g/mol

Monoisotopic Mass

225.0112047 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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